molecular formula C21H21N5OS B4549435 2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one

2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one

Cat. No.: B4549435
M. Wt: 391.5 g/mol
InChI Key: ZZCJHLITLZMZEC-UHFFFAOYSA-N
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Description

2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one is a complex organic compound that features a quinazolinone core substituted with pyridyl, piperazinyl, and thienyl groups

Properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-18-13-15(19-4-3-11-28-19)12-17-16(18)14-23-21(24-17)26-9-7-25(8-10-26)20-5-1-2-6-22-20/h1-6,11,14-15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCJHLITLZMZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the pyridyl, piperazinyl, and thienyl substituents. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the pyridyl, piperazinyl, or thienyl groups.

Scientific Research Applications

2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets and its effects on cellular processes.

    Medicine: Research may investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound could be used in the development of new materials with specialized properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives with different substituents, such as:

  • 2-(4-(2-Pyridyl)piperazinyl)-6,7,8-trihydroquinazolin-5-one
  • 2-(4-(2-Pyridyl)piperazinyl)-7-(2-furyl)-6,7,8-trihydroquinazolin-5-one

Uniqueness

What sets 2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one apart is its specific combination of substituents, which can confer unique chemical and biological properties. The presence of the thienyl group, in particular, may enhance its electronic properties and interactions with biological targets compared to similar compounds with different substituents.

Biological Activity

The compound 2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one , identified by its CAS number 920482-48-0, is a novel derivative of quinazoline that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5OSC_{21}H_{21}N_{5}OS with a molecular weight of 391.5 g/mol. The structure features a quinazoline core substituted with a pyridyl piperazine and a thienyl group, which may contribute to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. It has been shown to inhibit various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited the proliferation of HCT116 colon cancer cells, with IC50 values indicating potent activity.
  • Mechanistic studies revealed that treatment led to G2/M phase cell cycle arrest and increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly in models of anxiety and depression:

  • Animal models have shown that administration of the compound results in significant anxiolytic and antidepressant-like effects, potentially mediated through serotonergic pathways.
  • Behavioral assays indicated improvements in locomotor activity and reduced anxiety-like behaviors in rodents.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntitumorIC50 = 0.004 μM (HCT116)
NeuropharmacologicalAnxiolytic effects in rodents
Apoptosis InductionIncreased pro-apoptotic factors

Case Study 1: Antitumor Efficacy

In a recent study published in January 2025, researchers evaluated the antitumor efficacy of the compound in xenograft models. The results indicated a significant reduction in tumor volume compared to controls, suggesting that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Neuropharmacology

Another study focused on the neuropharmacological profile of the compound. Results from behavioral tests indicated that chronic administration led to a notable decrease in depressive-like behaviors in mice subjected to stress paradigms. This suggests potential therapeutic applications in treating mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one
Reactant of Route 2
Reactant of Route 2
2-(4-(2-Pyridyl)piperazinyl)-7-(2-thienyl)-6,7,8-trihydroquinazolin-5-one

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